
PROTAC BRD4 Degrader-23
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC BRD4 Degrader-23 is a compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of the PROteolysis TArgeting Chimeras (PROTACs) family, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression and have been implicated in various cancers and other diseases .
準備方法
The synthesis of PROTAC BRD4 Degrader-23 involves several steps, including the preparation of the ligands for BRD4 and the E3 ligase, as well as the linker that connects them. The synthetic route typically starts with the synthesis of the BRD4 ligand, followed by the preparation of the E3 ligase ligand. These two ligands are then connected via a linker to form the final PROTAC molecule. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .
化学反応の分析
PROTAC BRD4 Degrader-23 undergoes several types of chemical reactions, including:
Substitution Reactions: The synthesis of the compound involves nucleophilic substitution reactions to attach the linker to the ligands.
Oxidation and Reduction Reactions: These reactions may be used to modify the functional groups on the ligands to enhance their binding affinity and stability.
Common reagents used in these reactions include organic solvents like methanol, catalysts like copper sulfate, and reducing agents like sodium borohydride. The major products formed from these reactions are the intermediate compounds that are eventually converted into the final PROTAC molecule .
科学的研究の応用
PROTAC BRD4 Degrader-23 has a wide range of scientific research applications, including:
Cancer Research: It has been shown to inhibit the growth of various cancer cell lines by degrading BRD4, which is involved in the regulation of oncogenes.
Epigenetics: The compound is used to study the role of BRD4 in gene expression and chromatin remodeling.
Drug Discovery: This compound serves as a tool for developing new therapeutic agents targeting BRD4 and other BET proteins.
Cell Biology: Researchers use this compound to investigate the dynamics of protein degradation and the ubiquitin-proteasome system.
作用機序
PROTAC BRD4 Degrader-23 exerts its effects by recruiting an E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome. The compound binds to BRD4 through its ligand, while the E3 ligase ligand recruits the ligase. This proximity-induced ubiquitination marks BRD4 for degradation, effectively reducing its levels in the cell. The degradation of BRD4 disrupts its role in gene regulation, leading to the inhibition of oncogene expression and cancer cell proliferation .
類似化合物との比較
PROTAC BRD4 Degrader-23 is unique in its ability to selectively degrade BRD4 without affecting other BET proteins like BRD2 and BRD3. Similar compounds include:
Compound 6b: A BRD4-specific PROTAC that also targets BRD4 for degradation but has different binding affinities and degradation kinetics.
GNE-987: A PROTAC that targets BRD4 and has been modified to improve its pharmacokinetic properties.
These compounds highlight the versatility and potential of PROTAC technology in targeting specific proteins for degradation, offering new avenues for therapeutic development.
特性
分子式 |
C62H69ClN10O10S2 |
|---|---|
分子量 |
1213.9 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-N-[(3-nitrodibenzofuran-2-yl)methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C62H69ClN10O10S2/c1-36-38(3)85-61-56(36)57(41-16-18-44(63)19-17-41)66-48(59-69-68-39(4)72(59)61)28-54(75)64-20-21-80-22-23-81-24-25-82-34-55(76)67-53(62(5,6)7)33-70-32-45(74)27-50(70)60(77)71(30-40-12-14-42(15-13-40)58-37(2)65-35-84-58)31-43-26-47-46-10-8-9-11-51(46)83-52(47)29-49(43)73(78)79/h8-19,26,29,35,45,48,50,53,74H,20-25,27-28,30-34H2,1-7H3,(H,64,75)(H,67,76)/t45-,48+,50+,53-/m1/s1 |
InChIキー |
ZWARNFMJMJJAAR-JYAROALFSA-N |
異性体SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](CN4C[C@@H](C[C@H]4C(=O)N(CC5=CC=C(C=C5)C6=C(N=CS6)C)CC7=CC8=C(C=C7[N+](=O)[O-])OC9=CC=CC=C98)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C |
正規SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(CN4CC(CC4C(=O)N(CC5=CC=C(C=C5)C6=C(N=CS6)C)CC7=CC8=C(C=C7[N+](=O)[O-])OC9=CC=CC=C98)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




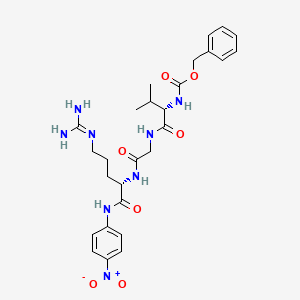
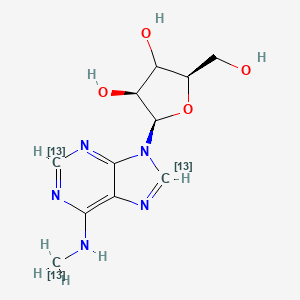
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12383419.png)

![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B12383429.png)
![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)
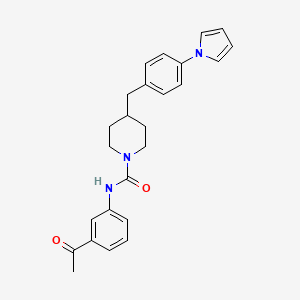
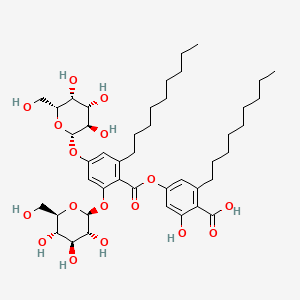
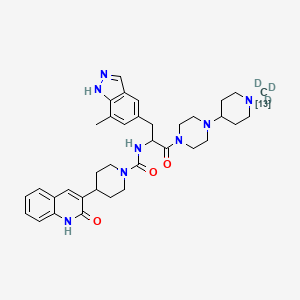
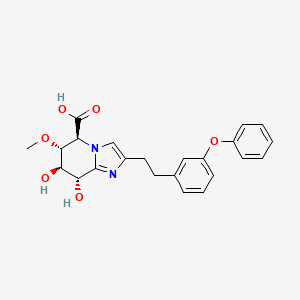
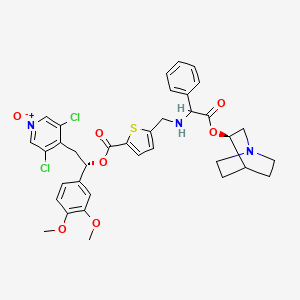
![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)
